Product packaging for Magnesium bis(tetracosylbenzenesulphonate)(Cat. No.:CAS No. 85865-93-6)

Magnesium bis(tetracosylbenzenesulphonate)

Cat. No.: B12669593
CAS No.: 85865-93-6
M. Wt: 1011.9 g/mol
InChI Key: DVLCZMKTVXJJDP-UHFFFAOYSA-L
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Description

Contextualization of Organomagnesium Compounds in Contemporary Materials Science and Engineering

Organomagnesium compounds, most famously represented by Grignard reagents, are a cornerstone of synthetic chemistry. mdpi.comornl.gov Beyond their traditional use in organic synthesis, the unique reactivity and coordination chemistry of organomagnesium compounds are being explored in materials science. nih.gov The magnesium ion, being a small, divalent cation, can act as a linker or stabilizer in complex molecular assemblies. nih.gov In the context of advanced materials, magnesium-based compounds are investigated for applications ranging from polymer additives to components in energy storage devices. osti.govlohtragon.com Magnesium compounds can enhance the mechanical properties and thermal stability of polymers and can play a role in directing the self-assembly of complex structures. mdpi.comnih.gov

The Role of Long-Chain Alkylaryl Sulfonates as Functional Additives in Diverse Industrial Applications

Long-chain alkylaryl sulfonates are a major class of anionic surfactants widely used in various industrial sectors. wikipedia.org Their amphiphilic nature, with a polar sulfonate head group and a nonpolar alkylbenzene tail, allows them to reduce surface and interfacial tension, making them effective as detergents, emulsifiers, and dispersing agents. mdpi.comwikipedia.org The length of the alkyl chain is a critical parameter that dictates their physical and chemical properties. nih.gov Longer alkyl chains generally lead to increased hydrophobicity, which can enhance their interaction with nonpolar phases and surfaces. nih.gov In industrial applications, they are utilized as additives in lubricants to provide detergency and rust prevention, and in the formulation of specialized coatings and composites.

Overview of the Molecular Architecture and its Design Implications for Interfacial Activity

The molecular architecture of magnesium bis(tetracosylbenzenesulphonate) is key to its functionality. It consists of a central magnesium ion (Mg²⁺) ionically bonded to two tetracosylbenzenesulfonate anions. Each anion has a hydrophilic sulfonate (-SO₃⁻) group attached to a benzene (B151609) ring, which is in turn substituted with a very long, linear tetracosyl (C₂₄H₄₉) alkyl chain.

This distinct structure has several design implications for interfacial activity:

Strong Amphiphilicity: The combination of the highly polar magnesium sulfonate head and the extremely nonpolar C24 alkyl tail creates a potent amphiphile.

Enhanced Interfacial Adsorption: The long alkyl chain provides strong van der Waals interactions, leading to robust adsorption at interfaces between different phases, such as oil-water or polymer-filler interfaces. nih.gov

Formation of Stable Assemblies: The molecule's structure is conducive to self-assembly into micelles, vesicles, or lamellar structures in solution and at interfaces, which can be harnessed to create structured materials. mdpi.com

Surface Modification: The ability to strongly adsorb onto surfaces allows for the modification of their properties, such as wettability and adhesion.

The presence of the divalent magnesium ion allows for the bridging of two sulfonate head groups, potentially leading to the formation of more complex and robust interfacial films compared to their monovalent counterparts like sodium salts.

Detailed Research Findings

While specific research on magnesium bis(tetracosylbenzenesulphonate) in advanced materials is limited, studies on analogous long-chain alkylbenzene sulfonates provide valuable insights. The length of the alkyl chain significantly influences the properties of these surfactants. For instance, increasing the alkyl chain length in alpha olefin sulfonates has been shown to decrease the critical micelle concentration, indicating a greater tendency to form aggregates. researchgate.net Studies on biomimetic ion pair amphiphiles have demonstrated that longer alkyl chains enhance van der Waals interactions, leading to improved packing and mechanical properties of bilayers. nih.gov

Magnesium sulfonate additives, in general, are recognized for their effectiveness as detergents and corrosion inhibitors in lubricating oils, outperforming their calcium counterparts in some aspects. osti.gov The very long C24 chain in magnesium bis(tetracosylbenzenesulphonate) would be expected to impart exceptional oil solubility and strong adhesion to metal surfaces, making it a potentially superior additive in high-performance lubricants and protective coatings.

In the realm of polymer science, the incorporation of metallic compounds can significantly alter the properties of the polymer matrix. Magnesium-containing additives, for example, can improve the mechanical strength and biodegradability of polymers for biomedical applications. mdpi.com The long alkyl chains of magnesium bis(tetracosylbenzenesulphonate) could act as plasticizers or compatibilizers in polymer blends and composites, while the magnesium sulfonate core could enhance thermal stability or introduce specific functionalities.

Data Tables

Table 1: Computed Properties of Magnesium bis(tetracosylbenzenesulphonate)

PropertyValue
Molecular Formula C₆₀H₁₀₆MgO₆S₂
Molecular Weight 1011.9 g/mol
IUPAC Name magnesium;2-tetracosylbenzenesulfonate
CAS Number 85865-93-6

Source: PubChem CID 56842709 nih.gov

Table 2: Comparative Properties of Alkylbenzene Sulfonates with Varying Chain Lengths

PropertyShorter Chain (e.g., C12)Longer Chain (e.g., C16-C18)Very Long Chain (e.g., C20-C24)
Critical Micelle Concentration (CMC) HigherLowerExpected to be very low
Hydrophobicity ModerateHighVery High
Foaming Ability Generally GoodCan Decrease with very long chainsExpected to be low
Detergency GoodGoodPotentially reduced in aqueous systems
Oil Solubility ModerateHighVery High

Note: This table represents general trends observed for alkylbenzene sulfonates and alpha olefin sulfonates. Specific values can vary based on the exact structure and conditions. wikipedia.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H106MgO6S2 B12669593 Magnesium bis(tetracosylbenzenesulphonate) CAS No. 85865-93-6

Properties

CAS No.

85865-93-6

Molecular Formula

C60H106MgO6S2

Molecular Weight

1011.9 g/mol

IUPAC Name

magnesium;2-tetracosylbenzenesulfonate

InChI

InChI=1S/2C30H54O3S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2

InChI Key

DVLCZMKTVXJJDP-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Mg+2]

Origin of Product

United States

Synthetic Methodologies and Advanced Characterization of Magnesium Bis Tetracosylbenzenesulphonate

Strategies for the Chemical Synthesis of Magnesium Sulfonate Complexes

The synthesis of magnesium sulfonate complexes, including Magnesium bis(tetracosylbenzenesulphonate), typically involves a two-step process: the sulfonation of the corresponding alkylbenzene followed by neutralization with a magnesium source.

Investigation of Reaction Pathways for Bis(tetracosylbenzenesulphonate) Formation

The primary route to obtaining the bis(tetracosylbenzenesulphonate) anion involves the electrophilic aromatic substitution of tetracosylbenzene (B13750799). wikipedia.org Tetracosylbenzene, a long-chain alkylbenzene, serves as the organic precursor. The reaction pathway can be summarized as follows:

Alkylation: The synthesis of the precursor, tetracosylbenzene, is typically achieved through the Friedel-Crafts alkylation of benzene (B151609) with a C24 olefin (tetracosene) or a corresponding long-chain haloalkane in the presence of a suitable catalyst. wikipedia.orggoogle.com

Sulfonation: The subsequent sulfonation of tetracosylbenzene is a critical step. wikipedia.org This is commonly carried out using a strong sulfonating agent such as sulfur trioxide (SO₃) or concentrated sulfuric acid. khanacademy.orgyoutube.com The electrophile, SO₃ or its protonated form, attacks the aromatic ring, leading to the formation of tetracosylbenzenesulfonic acid. khanacademy.orgyoutube.com The reaction is reversible, and conditions can be controlled to favor the desired product. wikipedia.org

Reaction: C₂₄H₄₉-C₆H₅ + SO₃ → C₂₄H₄₉-C₆H₄SO₃H

Neutralization: The final step is the neutralization of the resulting tetracosylbenzenesulfonic acid with a magnesium-containing base. google.com Common reagents for this step include magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂). google.comwipo.int This acid-base reaction yields the magnesium salt, Magnesium bis(tetracosylbenzenesulphonate), and water. google.com

Reaction: 2 C₂₄H₄₉-C₆H₄SO₃H + MgO → Mg(O₃S-C₆H₄-C₂₄H₄₉)₂ + H₂O

Optimization of Synthetic Conditions for High Yield and Purity

Achieving high yield and purity of Magnesium bis(tetracosylbenzenesulphonate) necessitates careful control over reaction parameters. Key considerations include:

Molar Ratios: The stoichiometry of the reactants, particularly the ratio of tetracosylbenzenesulfonic acid to the magnesium source, is crucial. A molar ratio of approximately 2:1 is theoretically required. google.com However, in practice, slight excesses of the magnesium base may be used to ensure complete neutralization.

Temperature and Reaction Time: The sulfonation step often requires elevated temperatures to proceed at a reasonable rate, while the neutralization is typically an exothermic reaction that may require cooling to control. google.com The reaction time for both steps is optimized to ensure maximum conversion without promoting side reactions or degradation of the product.

Solvent System: The choice of solvent can influence the reaction rate and the ease of product isolation. While some processes may be carried out neat, the use of an appropriate solvent can help to manage viscosity and facilitate heat transfer. wipo.int

Purification: Post-synthesis, the product may require purification to remove unreacted starting materials, by-products, and excess reagents. Techniques such as filtration, washing with appropriate solvents, and drying are commonly employed.

Spectroscopic and Microscopic Techniques for Structural Elucidation

A combination of spectroscopic and microscopic methods is essential for the comprehensive characterization of Magnesium bis(tetracosylbenzenesulphonate), confirming its molecular structure, purity, and morphology.

Advanced Vibrational Spectroscopy for Molecular Confirmation and Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the compound. whiterose.ac.ukacademie-sciences.frbruker.comumj.ac.id The FTIR spectrum of Magnesium bis(tetracosylbenzenesulphonate) would be expected to exhibit characteristic absorption bands.

Functional Group **Expected Wavenumber (cm⁻¹) **Significance
Sulfonate (S=O stretching)1200 - 1150 and 1060 - 1030Confirms the presence of the sulfonate group. undip.ac.id
C-H (Alkyl stretching)2950 - 2850Indicates the long aliphatic tetracosyl chain. academie-sciences.fr
C=C (Aromatic stretching)1600 - 1450Confirms the presence of the benzene ring. undip.ac.id
C-S stretching700 - 600Further evidence of the sulfonate group.

This table presents expected FTIR absorption bands for Magnesium bis(tetracosylbenzenesulphonate) based on typical values for similar compounds.

High-Resolution Microscopy for Crystalline Structure and Morphology Assessment

High-resolution microscopy techniques, such as X-ray Diffraction (XRD), provide insights into the crystalline nature and morphology of the solid-state compound. mdpi.comfrontiersin.orgrigaku.com XRD analysis can determine the arrangement of the molecules in the crystal lattice, providing information on the coordination environment of the magnesium ion and the packing of the long alkyl chains. mdpi.comrigaku.com The resulting diffraction pattern would be unique to the crystalline form of Magnesium bis(tetracosylbenzenesulphonate). frontiersin.org

Diffraction Angle (2θ) Interplanar Spacing (d-spacing) Relative Intensity
Hypothetical DataHypothetical DataHypothetical Data
Low angles (e.g., < 10°)Large d-spacingMay indicate lamellar structures due to the long alkyl chains.
Higher anglesSmaller d-spacingRelates to the packing of the aromatic and sulfonate groups.

This is a hypothetical data table illustrating the type of information that would be obtained from an XRD analysis. Actual values would need to be determined experimentally.

Elemental Analysis and Stoichiometric Verification of the Compound

Elemental analysis provides quantitative data on the percentage composition of each element (Carbon, Hydrogen, Sulfur, Oxygen, and Magnesium) in the compound. This technique is crucial for verifying the empirical formula and confirming the stoichiometry of the synthesized Magnesium bis(tetracosylbenzenesulphonate). The experimentally determined percentages should align closely with the theoretical values calculated from the molecular formula (C₆₀H₁₀₆MgO₆S₂). google.com

Element Theoretical % Experimental % (Hypothetical)
Carbon (C)71.2271.15
Hydrogen (H)10.5610.60
Magnesium (Mg)2.402.38
Oxygen (O)9.499.55
Sulfur (S)6.346.32

This table shows the theoretical elemental composition of Magnesium bis(tetracosylbenzenesulphonate) and provides hypothetical experimental values for comparison.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can also be employed to further elucidate the structure of the organic ligands. bruker.comnih.govacs.orge-bookshelf.de

Interfacial Phenomena and Adsorption Mechanisms of Magnesium Bis Tetracosylbenzenesulphonate

Fundamental Principles Governing Adsorption at Solid-Liquid Interfaces

The adsorption of Magnesium bis(tetracosylbenzenesulphonate) onto a solid surface from a liquid phase is a spontaneous process driven by the reduction of the system's free energy. This process is governed by a combination of physical and chemical interactions.

The initial attraction of Magnesium bis(tetracosylbenzenesulphonate) to a substrate is often governed by physisorption, which involves weaker, non-covalent forces. These can include van der Waals forces, dipole-dipole interactions, and London dispersion forces. nih.gov The heat of adsorption for physisorption is typically low, in the range of 20-40 kJ/mol. youtube.com

Chemisorption, in contrast, involves the formation of stronger, covalent bonds between the adsorbate and the substrate. youtube.com This results in a significantly higher heat of adsorption, generally between 40 and 200 kJ/mol. youtube.com For Magnesium bis(tetracosylbenzenesulphonate), chemisorption could occur on surfaces with specific active sites that can form coordinate bonds with the magnesium ion or the sulfonate group. The distinction between these two types of adsorption is crucial as it determines the reversibility and strength of the adhesion. While physisorption is generally reversible, chemisorption is often irreversible. youtube.com

A key factor in the adsorption mechanism is the electrostatic interaction between the charged headgroup of the surfactant and the surface charge of the solid adsorbent. nih.gov The adsorption of ionic surfactants on surfaces with opposite charges is a well-established phenomenon. nih.gov

The two exceptionally long tetracosyl (C24) alkyl chains in Magnesium bis(tetracosylbenzenesulphonate) play a dominant role in its surface activity. The length of the alkyl chain significantly influences the surfactant's properties. uoregon.edumdpi.comappliedmineralogy.com

Surface Affinity: Longer alkyl chains lead to stronger hydrophobic interactions, which are a primary driving force for surfactant adsorption from aqueous solutions onto non-polar or weakly polar surfaces. acs.org This increased hydrophobicity enhances the tendency of the surfactant to escape the aqueous environment and adsorb at the interface, thereby increasing its surface affinity.

Packing Density: The packing density of the adsorbed surfactant molecules is a function of the alkyl chain length and the geometry of the molecule. Longer chains can exhibit stronger van der Waals forces between adjacent molecules, promoting a more ordered and densely packed monolayer. sigmaaldrich.com However, the presence of two bulky tetracosylbenzene (B13750799) tails can also introduce steric hindrance, potentially leading to a less compact arrangement compared to a single-chain surfactant of equivalent length. The packing density also influences the formation of aggregates at the surface, such as hemimicelles and admicelles. researchgate.net

The following table illustrates the general trend of how alkyl chain length affects key surfactant properties, which can be extrapolated to understand the behavior of the tetracosyl chains.

PropertyEffect of Increasing Alkyl Chain Length
Critical Micelle Concentration (CMC)Decreases
Surface Tension ReductionIncreases
Adsorption at InterfaceIncreases
Packing DensityGenerally Increases

This table presents generalized trends for alkylbenzene sulfonates.

Dynamics of Self-Assembled Monolayer and Multilayer Formation

The spontaneous organization of Magnesium bis(tetracosylbenzenesulphonate) molecules at an interface leads to the formation of self-assembled monolayers (SAMs). sigmaaldrich.com This process is dynamic, involving continuous adsorption and desorption of surfactant molecules. tau.ac.il

The rate at which Magnesium bis(tetracosylbenzenesulphonate) adsorbs onto a surface is influenced by several factors, including its bulk concentration, temperature, and the nature of the solvent and substrate. The adsorption process can be modeled using various kinetic equations, with the Langmuir and Freundlich models being commonly applied to describe the relationship between the amount of adsorbed substance and its concentration at equilibrium. nih.govnih.gov

The kinetics of adsorption can be described by the following general steps:

Diffusion: Surfactant molecules diffuse from the bulk solution to the subsurface layer near the solid-liquid interface.

Adsorption: Molecules move from the subsurface to the surface and adsorb.

Rearrangement: Adsorbed molecules may rearrange to form a more stable, ordered layer.

Desorption is the reverse process, where adsorbed molecules detach from the surface and return to the bulk solution. The balance between adsorption and desorption rates determines the equilibrium surface coverage. tau.ac.il

The architecture of the adsorbed layer of Magnesium bis(tetracosylbenzenesulphonate) is highly sensitive to the properties of the solvent and the surfactant concentration.

Solvent Effects: The polarity of the solvent plays a critical role. In polar solvents like water, the hydrophobic tetracosyl chains will drive the molecules to the interface to minimize contact with the solvent. In non-polar solvents, the hydrophilic headgroups will be less soluble, which can also influence adsorption behavior, potentially leading to reverse micelle formation at the interface.

Concentration Effects: At low concentrations, individual molecules adsorb onto the surface. As the concentration increases, the adsorbed molecules begin to aggregate, forming hemimicelles. Further increases in concentration lead to the formation of a complete monolayer, and potentially multilayers, a process known as admicelle formation. researchgate.net The critical micelle concentration (CMC) is a key parameter; above this concentration, surfactant molecules in the bulk solution form micelles, and the surface coverage typically reaches a plateau. acs.org

The following table summarizes the expected effect of concentration on the adsorbed layer architecture.

Concentration RangeAdsorbed Layer Structure
Below CMCIndividual molecules, partial monolayer
Near CMCFormation of hemimicelles, complete monolayer
Above CMCPotential for multilayer formation (admicelles)

This table presents a conceptual model for the adsorption of a long-chain surfactant like Magnesium bis(tetracosylbenzenesulphonate).

Thermodynamics of Adsorption and Derivation of Isotherm Models

The thermodynamics of adsorption for Magnesium bis(tetracosylbenzenesulphonate) can be described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The spontaneous nature of adsorption implies a negative ΔG.

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid surface at a constant temperature. nih.govnih.gov Several models can be used to describe this relationship:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. researchgate.net It is often applicable to chemisorption.

Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface. researchgate.net It is often used for physisorption.

Sips Isotherm: This is a three-parameter model that combines elements of both the Langmuir and Freundlich isotherms. nih.gov

The choice of the most appropriate isotherm model depends on the specific system and the nature of the interactions involved. For a complex molecule like Magnesium bis(tetracosylbenzenesulphonate), a more sophisticated model might be required to accurately describe its adsorption behavior.

The thermodynamic parameters can be determined from the temperature dependence of the adsorption isotherm. For instance, the enthalpy of adsorption can be calculated from the Clausius-Clapeyron equation or by plotting the logarithm of the equilibrium constant versus the inverse of temperature. A negative enthalpy change indicates an exothermic adsorption process, which is common for physisorption.

Performance Enhancement and Mechanistic Action in Lubricant Systems by Magnesium Bis Tetracosylbenzenesulphonate

Tribological Investigations of Friction and Wear Reduction

The primary role of magnesium bis(tetracosylbenzenesulphonate) in many lubricant applications is to improve the tribological properties of the base oil, specifically by reducing friction and wear between interacting surfaces.

Mechanisms of Friction Modification at Lubricated Interfaces

Magnesium bis(tetracosylbenzenesulphonate) and related long-chain alkylbenzene sulfonates contribute to friction reduction through the formation of a thin, adsorbed film on metal surfaces. The polar sulfonate head of the molecule exhibits a strong affinity for the metal, while the long, non-polar tetracosyl tail orients into the non-polar lubricant, creating a low-shear boundary layer. This layer physically separates the asperities of the sliding surfaces, thereby reducing the coefficient of friction.

In the case of overbased magnesium sulfonates, which contain a colloidal core of magnesium carbonate (MgCO3), the friction reduction mechanism is further enhanced. researchgate.net These overbased detergents can neutralize acidic byproducts of combustion and lubricant degradation, which can otherwise contribute to corrosive wear and increased friction. google.com The presence of magnesium detergents, in general, has been shown to contribute to excellent low-friction characteristics in lubricant compositions. justia.com

Anti-Wear Film Formation and Protective Layer Integrity

Under boundary lubrication conditions, where the lubricant film is thin and metal-to-metal contact is more likely, magnesium bis(tetracosylbenzenesulphonate) plays a crucial role in forming a protective anti-wear film. This is a result of a tribo-chemical reaction that occurs under the high pressure and temperature generated at the contact points.

Research on overbased magnesium sulfonates indicates that the magnesium carbonate core can decompose under frictional stress, contributing to the formation of a robust tribo-chemical film. researchgate.netrsc.org This film is often a complex mixture of magnesium oxide, magnesium carbonate, and iron sulfates, which provides a durable protective layer that minimizes wear. rsc.org The long alkyl chains ensure that the additive remains soluble in the oil and is readily available at the points of contact to replenish the protective film as it is worn away.

The table below summarizes typical improvements in tribological properties observed in lubricants fortified with magnesium sulfonate-based additives.

PropertyTest MethodBase OilBase Oil + Magnesium Sulfonate Additive
Coefficient of FrictionPin-on-Disk0.120.08
Wear Scar Diameter (mm)Four-Ball0.550.40

Note: The data presented are representative values for illustrative purposes and can vary based on the specific formulation and test conditions.

Dispersancy and Detergency Functions in Hydrocarbon Media

In addition to their tribological benefits, magnesium bis(tetracosylbenzenesulphonate) and similar compounds are effective detergents and dispersants in lubricant systems.

Colloidal Stability of Contaminants and Particulate Matter

The amphiphilic nature of magnesium bis(tetracosylbenzenesulphonate), with its polar head and non-polar tail, allows it to act as a surfactant. It encapsulates soot, sludge, and other insoluble contaminants, preventing them from agglomerating into larger, more harmful particles. This action maintains the colloidal stability of these contaminants within the lubricant, allowing them to be carried in suspension until they can be removed by the filtration system. Overbased magnesium sulfonates, with their micellar structure, are particularly effective in this regard. researchgate.net

Prevention of Deposit Formation and Surface Fouling

By keeping contaminants suspended within the bulk oil, magnesium bis(tetracosylbenzenesulphonate) prevents their deposition onto critical engine components, such as pistons and rings. This detergency function is vital for maintaining engine cleanliness and efficiency. The neutralization of acidic species by the magnesium component also plays a role in preventing the formation of certain types of deposits that can be promoted by acidic conditions. google.com

Rheological Modifiers and Viscosity Performance in Lubricant Formulations

The inclusion of magnesium bis(tetracosylbenzenesulphonate) can also influence the rheological properties of a lubricant. The long tetracosyl chains can contribute to the viscosity of the formulation, and in some cases, these additives can act as viscosity index improvers.

In the context of grease formulation, the addition of overbased magnesium sulfonates has been shown to increase the yield stress and affect the thixotropic behavior of the grease. rsc.org For instance, incorporating an overbased magnesium sulfonate was found to result in a higher yield stress, which can be beneficial for maintaining the grease's structure under load. rsc.org

The table below illustrates the effect of magnesium sulfonate additives on key rheological and stability properties of a lubricant.

PropertyTest MethodBase GreaseGrease with Overbased Magnesium Sulfonate
Dropping Point (°C)ASTM D2265310354 rsc.org
Oil Separation (%)ASTM D61842.51.25 rsc.org
Yield Stress (Pa)Rheometer480558 rsc.org

Note: The data presented are representative values for illustrative purposes and can vary based on the specific formulation and test conditions.

Influence on Viscosity Index and Flow Characteristics

Magnesium bis(tetracosylbenzenesulphonate) is primarily classified as a detergent additive within a lubricant formulation. timabmagnesium.com Detergents are instrumental in maintaining engine cleanliness, neutralizing acidic by-products of combustion, and preventing the formation of rust and corrosion. timabmagnesium.comzomoadditive.com The "tetracosyl" portion of the name indicates the presence of a long C24 alkyl chain, which ensures the additive's solubility in the base oil. zomoadditive.comgoogle.com

To illustrate how such data would be presented, the following interactive table shows a hypothetical comparison of a base oil with and without the addition of a generic detergent additive.

Illustrative Data Table: Viscosity Index Comparison This table is for illustrative purposes only and does not represent actual test data for Magnesium bis(tetracosylbenzenesulphonate).

Lubricant Sample Kinematic Viscosity at 40°C (cSt) Kinematic Viscosity at 100°C (cSt) Viscosity Index (VI)
Group II Base Oil 45.0 6.7 105

Shear Stability and Thermal Degradation of Lubricant Films

Shear Stability refers to the ability of a lubricant to resist a permanent loss in viscosity under mechanical stress. pmlubrication.com.au This is a critical parameter for multigrade oils that contain polymeric Viscosity Modifiers (VMs). These long-chain polymers can be physically broken down, or sheared, in high-stress areas of an engine, such as in bearings or between the piston ring and cylinder wall, leading to a drop in viscosity and compromising film strength. savantlab.compmlubrication.com.au

Thermal Degradation is the chemical breakdown of a lubricant's components at elevated temperatures. Oxidation is the primary mechanism of thermal degradation for lubricating oils. researchgate.net This process can lead to viscosity increase, sludge and varnish formation, and the generation of corrosive acids. Additives with good thermal stability are essential for protecting the lubricant and the machinery it lubricates.

Illustrative Data Table: Shear Stability (SSI) of Formulated Oils This table is for illustrative purposes only and does not represent actual test data for Magnesium bis(tetracosylbenzenesulphonate).

Lubricant Formulation Viscosity Modifier Type Permanent Shear Stability Index (SSI) (ASTM D6022)
Formulation A High SSI OCP 45

Mechanistic Studies of Corrosion Inhibition by Magnesium Bis Tetracosylbenzenesulphonate

Electrochemical Characterization of Corrosion Inhibition Processes

Electrochemical techniques are paramount in elucidating the mechanisms of corrosion inhibition. They provide quantitative data on how an inhibitor alters the kinetics of corrosion reactions at the metal-electrolyte interface.

Potentiodynamic polarization studies are instrumental in determining whether an inhibitor predominantly affects the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reactions, or both (mixed-type inhibition). By scanning the potential and measuring the resulting current, Tafel plots are generated, from which key parameters like corrosion potential (Ecorr), corrosion current density (icorr), and anodic (βa) and cathodic (βc) Tafel slopes are extrapolated.

The addition of a corrosion inhibitor to a corrosive medium typically leads to a decrease in the corrosion current density. The effect on the corrosion potential indicates the type of inhibition. A significant shift in Ecorr to more positive potentials suggests anodic inhibition, while a shift to more negative potentials indicates cathodic inhibition. A relatively small change in Ecorr (typically less than 85 mV) is characteristic of a mixed-type inhibitor, signifying that both anodic and cathodic reactions are suppressed. researchgate.net

For long-chain alkylbenzene sulfonates, the general observation is a mixed-mode of inhibition with a tendency to predominantly affect the cathodic reaction. researchgate.net The large organic molecule can adsorb onto the metal surface, blocking the active sites for both metal dissolution and hydrogen evolution.

Table 1: Representative Potentiodynamic Polarization Data for a Metallic Substrate in an Acidic Medium With and Without a Long-Chain Alkylbenzene Sulfonate Inhibitor

Inhibitor Concentration Ecorr (mV vs. SCE) icorr (μA/cm²) βa (mV/dec) βc (mV/dec) Inhibition Efficiency (%)
Blank -450 500 70 -120 -
100 ppm -465 150 68 -115 70.0
200 ppm -470 80 65 -110 84.0
400 ppm -460 45 62 -108 91.0
600 ppm -455 30 60 -105 94.0

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the properties of the protective film and the kinetics of the corrosion process. researchgate.netresearchgate.netnih.govnih.gov By applying a small amplitude AC signal over a range of frequencies, the impedance of the electrochemical system is measured. The resulting data, often presented as Nyquist and Bode plots, can be fitted to an equivalent electrical circuit to model the interface. mdpi.comresearchgate.net

A typical equivalent circuit for a corroding system with an inhibitor includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). The charge transfer resistance is inversely proportional to the corrosion rate; a higher Rct indicates better corrosion protection. The double-layer capacitance provides information about the adsorption of the inhibitor. A decrease in Cdl upon addition of the inhibitor is attributed to the replacement of water molecules at the interface by the organic inhibitor molecules, which have a lower dielectric constant and form a thicker film. mdpi.com

The presence of Magnesium bis(tetracosylbenzenesulphonate) is expected to significantly increase the charge transfer resistance and decrease the double-layer capacitance, confirming the formation of a protective insulating layer on the metal surface. mdpi.com

Table 2: Representative Electrochemical Impedance Spectroscopy Data for a Metallic Substrate in a Corrosive Environment With and Without a Long-Chain Alkylbenzene Sulfonate Inhibitor

Inhibitor Concentration Rct (Ω·cm²) Cdl (μF/cm²) Inhibition Efficiency (%)
Blank 200 150 -
100 ppm 650 80 69.2
200 ppm 1200 55 83.3
400 ppm 2300 40 91.3
600 ppm 3500 30 94.3

Surface Film Formation and Barrier Protection Mechanisms on Metallic Substrates

The primary mechanism by which Magnesium bis(tetracosylbenzenesulphonate) inhibits corrosion is through the formation of a protective film on the metal surface, which acts as a barrier between the metal and the corrosive environment.

The amphiphilic nature of the tetracosylbenzenesulphonate anion is key to its film-forming properties. The molecule consists of a polar sulfonate head group (-SO3⁻) and a long, nonpolar hydrocarbon tail (tetracosyl group, C24H49-). The polar head group interacts with the charged metal surface, while the long hydrophobic tails orient themselves away from the surface, creating a dense, non-polar barrier. researchgate.net This self-assembly of inhibitor molecules forms a protective layer that hinders the diffusion of corrosive species, such as water, oxygen, and aggressive ions, to the metal surface. researchgate.net The effectiveness of this barrier is enhanced by the length of the alkyl chain; the tetracosyl group provides a substantial hydrophobic shield.

Inhibitor Adsorption and Complexation with Metal Ions and Surface Sites

The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface and, in some cases, form complexes with surface metal atoms or dissolved metal ions. mdpi.com

The adsorption of tetracosylbenzenesulphonate anions on a metallic surface can occur through a combination of physical and chemical interactions. Physisorption involves electrostatic interactions between the charged sulfonate head group and the charged metal surface. Chemisorption, a stronger form of adsorption, can occur through the donation of electrons from the oxygen atoms in the sulfonate group to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. researchgate.net The presence of the long alkyl chain also contributes to the stability of the adsorbed layer through van der Waals interactions between adjacent inhibitor molecules. researchgate.net

Furthermore, the inhibitor can form complexes with metal ions in the solution near the interface. researchgate.net These metal-inhibitor complexes can then precipitate onto the surface, as mentioned previously, or remain in the near-surface layer, altering the local chemistry and hindering the transport of corrosive species. The magnesium ion in the parent compound can also play a role, potentially influencing the solubility and stability of the protective film.

Role of the Sulfonate Group in Surface Interaction

The sulfonate (-SO₃⁻) group is the primary anchor of the inhibitor molecule to the metal surface. This interaction is crucial for the initiation of the protective film. The mechanism of interaction involves the polar head of the molecule, the sulfonate group, adsorbing onto the metal surface. This adsorption can occur through electrostatic interactions between the negatively charged sulfonate group and positively charged sites on the metal surface, which can arise in corrosive environments.

In aqueous solutions, metal surfaces often possess a net charge, which can facilitate the adsorption of ionic inhibitor molecules. The sulfonate group, with its high electron density, can effectively bond with the metal surface, displacing water molecules and other corrosive species. This initial adsorption is a critical step in forming a stable and adherent inhibitor film. Studies on similar sulfonate-based inhibitors have shown that the sulfonate group's ability to form a stable adsorbed layer is fundamental to their corrosion inhibition efficiency. researchgate.netresearchgate.net The magnesium cation (Mg²⁺) in the compound can also play a role in bridging the inhibitor molecules to the surface or to each other, further stabilizing the protective layer.

Influence of the Long Alkyl Chain on Film Hydrophobicity and Integrity

The presence of the two long tetracosyl (C₂₄) alkyl chains is a defining feature of Magnesium bis(tetracosylbenzenesulphonate) and is critical to its function as a corrosion inhibitor. Once the sulfonate groups have anchored the molecules to the metal surface, these long, non-polar hydrocarbon chains orient themselves away from the surface, forming a dense, hydrophobic barrier.

This tightly packed layer of long alkyl chains serves multiple protective functions:

Hydrophobicity: The primary role of the alkyl chains is to repel water. By creating a highly hydrophobic (water-repelling) surface, the inhibitor film prevents the electrolyte from coming into direct contact with the metal surface, which is a prerequisite for most corrosion processes. The longer the alkyl chain, the greater the hydrophobicity of the resulting film. nih.govmdpi.com The tetracosyl chains, being exceptionally long, are expected to provide a superior water barrier.

Film Integrity and Barrier Properties: The long alkyl chains can interdigitate and align with each other through van der Waals forces, creating a more compact and coherent film. researchgate.net This self-assembly leads to a robust physical barrier that not only blocks water but also hinders the diffusion of corrosive ions, such as chloride, and dissolved oxygen to the metal surface. Research on other long-chain molecules has demonstrated that such "brush-like" structures are highly effective at preventing corrosive species from reaching the substrate. mdpi.comresearchgate.net

Surface Coverage: The large molecular size imparted by the two tetracosyl chains allows each molecule to cover a significant surface area, leading to efficient film formation even at lower concentrations.

Application on Magnesium Alloys and Diverse Engineering Materials

The unique molecular structure of Magnesium bis(tetracosylbenzenesulphonate) suggests its potential as a versatile corrosion inhibitor for a range of metallic substrates, from highly reactive metals like magnesium to widely used engineering materials such as steel and aluminum.

Mitigation of Aqueous Corrosion in Magnesium-Based Systems

Research has shown that SDBS can effectively inhibit the corrosion of magnesium alloys like AZ31 in saline solutions. bohrium.comresearchgate.net The inhibition is achieved through the adsorption of the sulfonate head onto the magnesium surface, while the hydrocarbon tail forms a hydrophobic layer that repels the corrosive medium. It was found that the inhibition efficiency of SDBS on AZ31 magnesium alloy in a 3.5 wt% NaCl solution reached up to 93.9% at a concentration of 0.008 M after 72 hours of immersion. bohrium.comresearchgate.net This suggests that Magnesium bis(tetracosylbenzenesulphonate), with its even longer alkyl chains and two sulfonate groups per molecule, would likely exhibit a strong inhibitory effect on magnesium alloys.

Table 1: Corrosion Inhibition Efficiency of a Long-Chain Alkyl Benzene (B151609) Sulfonate (SDBS) on AZ31 Magnesium Alloy

Inhibitor Concentration (M)Inhibition Efficiency (%) after 72h immersion
0.00285.2
0.00490.1
0.00893.9
0.01092.5

Data based on studies of Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS) on AZ31 Mg Alloy in 3.5 wt% NaCl solution, serving as a proxy for the behavior of long-chain alkyl benzene sulfonates. bohrium.comresearchgate.net

Comparative Analysis of Inhibition Efficiency across Different Metal Substrates (e.g., Steel, Aluminum)

The effectiveness of a corrosion inhibitor can vary significantly with the type of metal substrate due to differences in surface chemistry, oxide layer characteristics, and electrochemical properties. Long-chain alkyl benzene sulfonates have demonstrated efficacy on various metals, including steel and aluminum.

On Steel: For steel, the sulfonate groups can adsorb onto the iron oxide surface, and the long alkyl chains form a protective hydrophobic film, similar to the mechanism on magnesium. This barrier effect is the primary mode of protection.

On Aluminum: Aluminum naturally forms a passive oxide layer. In acidic or alkaline environments where this layer can break down, alkyl benzene sulfonates can adsorb on the surface and provide significant protection. researchgate.netnanobioletters.com The inhibitor helps to maintain the integrity of the passive layer and prevents localized corrosion.

The following table presents a comparative view of the inhibition efficiencies of a linear alkyl benzene sulfonate (LABS) on aluminum and steel in acidic environments, which serves as an illustrative example of the performance of this class of inhibitors.

Table 2: Illustrative Corrosion Inhibition Efficiency of a Linear Alkyl Benzene Sulfonate (LABS) on Different Metals in Acidic Media

Metal SubstrateCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)
Aluminum1M HCl3.34 x 10⁻³ M~90.4
Carbon Steel1M HCl600 ppm (octadecylbenzene sulfonic acid)>90

Data compiled from studies on linear alkyl benzene sulfonates and their derivatives to illustrate comparative performance. nih.govresearchgate.net

Advanced Research Methodologies and Computational Approaches for Magnesium Bis Tetracosylbenzenesulphonate

In-Situ and Ex-Situ Surface Analytical Techniques for Interfacial Understanding

The functionality of Magnesium bis(tetracosylbenzenesulphonate), likely as a detergent, rust inhibitor, or friction modifier, is intrinsically linked to its behavior at interfaces. made-in-china.comganeshbenzoplast.comgoogle.com Understanding the formation, structure, and properties of surface films is paramount.

Spectroscopic Analysis of Surface Films (e.g., ATR-FTIR, Raman Spectroscopy)

Spectroscopic techniques are powerful for probing the chemical composition of surface films in real-time (in-situ) or after formation (ex-situ).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy would be a primary tool for analyzing films of Magnesium bis(tetracosylbenzenesulphonate). By bringing a substrate into contact with an internal reflection element, this technique can identify the functional groups present at the interface. For this compound, ATR-FTIR could be used to:

Confirm the adsorption of the sulfonate onto a metal surface.

Monitor the orientation of the alkyl and benzene (B151609) portions of the molecule relative to the surface.

Investigate the chemical state of the sulfonate headgroup and its interaction with the magnesium ion and the surface.

In studies of similar overbased calcium sulfonate greases, FTIR has been effectively used to track compositional changes, for instance, in the carbonate core, before and after corrosion or mechanical stress tests. nih.govresearchgate.netresearchgate.net For Magnesium bis(tetracosylbenzenesulphonate), one would expect to see characteristic peaks for the S-O stretching in the sulfonate group, C-H stretching of the long alkyl chain, and aromatic C-C stretching from the benzene ring.

Raman Spectroscopy , a complementary vibrational spectroscopy technique, offers advantages in studying aqueous systems and for species with certain symmetries. While specific Raman studies on Magnesium bis(tetracosylbenzenesulphonate) are absent, research on magnesium oxide nanoparticles demonstrates its utility in identifying surface species like Mg(OH)2. researchgate.netacs.org For the target compound, Raman spectroscopy could potentially be used to study its aggregation in solution or the structure of its adsorbed films, particularly in identifying metal-oxygen bonds that may form with a substrate. mdpi.com

Table 1: Illustrative ATR-FTIR Peak Assignments for Interfacial Analysis of Magnesium bis(tetracosylbenzenesulphonate)

Wavenumber (cm⁻¹)Vibrational ModePotential Information Gained
2850 - 2960C-H Stretching (Alkyl Chain)Adsorption and orientation of the hydrophobic tail
1600, 1475C=C Stretching (Aromatic)Orientation of the benzene ring at the interface
1170 - 1250Asymmetric SO₃⁻ StretchingInteraction of sulfonate group with surface/Mg²⁺
1030 - 1080Symmetric SO₃⁻ StretchingConformation and coordination of the headgroup

Direct Observation of Surface Morphology and Film Thickness (e.g., SEM, AFM)

Visualizing the surface films provides direct evidence of their structure, uniformity, and thickness.

Scanning Electron Microscopy (SEM) , often coupled with Energy Dispersive X-ray Spectroscopy (EDS), is invaluable for ex-situ analysis of surface films. SEM provides high-resolution images of the surface topography, while EDS identifies the elemental composition. This combination could be used to:

Visualize the morphology of deposited Magnesium bis(tetracosylbenzenesulphonate) films.

Confirm the presence and distribution of magnesium and sulfur on the surface.

Examine wear tracks after tribological testing to see how the sulfonate film protects the surface. diva-portal.org

Atomic Force Microscopy (AFM) is a powerful technique for both imaging and measuring physical properties of surface films at the nanoscale. It can be operated in liquid environments, allowing for in-situ studies. Applications for Magnesium bis(tetracosylbenzenesulphonate) would include:

Determining the thickness of adsorbed layers with sub-nanometer precision.

Visualizing the self-assembly and structure of the sulfonate molecules on a surface.

Probing the mechanical properties (e.g., adhesion, stiffness) of the resulting film.

Studies on overbased sulfonates have shown they form boundary films of 10-20 nanometers, a measurement well within the capabilities of AFM. nih.gov

Table 2: Hypothetical AFM Data for a Magnesium bis(tetracosylbenzenesulphonate) Film on Steel

ParameterMeasured ValueInterpretation
Average Film Thickness15 ± 3 nmFormation of a multi-layer protective film
Root Mean Square (RMS) Roughness5 nmRelatively uniform film coverage
Adhesion Force (nN)2.5 nNIndication of film's protective adhesion to the substrate

Molecular Modeling and Simulation for Mechanistic Insights at the Atomic Scale

Computational chemistry provides a virtual microscope to understand the behavior of molecules where experimental observation is difficult. Given the complexity and flexibility of Magnesium bis(tetracosylbenzenesulphonate), these methods are essential for mechanistic insights. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Adsorption Site Prediction

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is particularly useful for predicting:

The most stable geometric conformations of the molecule.

The distribution of electronic charge, identifying reactive sites.

The energy of adsorption of the molecule onto a specific surface site.

For Magnesium bis(tetracosylbenzenesulphonate), DFT could be used to model the interaction of the sulfonate headgroup with a magnesium ion and a metal oxide surface, predicting the most favorable adsorption geometries. researchgate.netmdpi.com This information is critical for understanding how it functions as a corrosion inhibitor or surface-active agent.

Molecular Dynamics (MD) Simulations for Interfacial Behavior and Film Dynamics

MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex systems. For this compound, MD simulations could elucidate:

The self-assembly process into micelles or reverse micelles in a non-polar solvent.

The dynamic formation of a protective film on a metal surface under shear.

The conformational changes of the long alkyl chains and their role in film properties.

MD studies on simpler linear alkylbenzene sulfonates have provided significant insights into their phase behavior, diffusion, and orientational ordering in lamellar structures, demonstrating the power of this technique. nih.govnih.govmst.edumdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Inhibitor Design

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological or chemical activity. If a series of related sulfonate inhibitors were synthesized and tested, QSAR could be employed to:

Identify key molecular descriptors (e.g., molecular volume, electronic properties, shape) that correlate with performance (e.g., corrosion inhibition efficiency).

Build a predictive model to estimate the effectiveness of new, unsynthesized sulfonate structures.

Guide the rational design of more effective inhibitors based on the identified structure-activity relationship.

Reviews on QSAR for surfactants show that descriptors related to molecular topology, electronic properties (like HOMO/LUMO energies), and constitutional descriptors are often crucial for predicting properties like critical micelle concentration. mdpi.comnih.govrsc.orgjapsonline.com A similar approach could be applied to model the inhibition properties of Magnesium bis(tetracosylbenzenesulphonate) and its analogues.

Future Research Directions and Engineering Challenges for Magnesium Bis Tetracosylbenzenesulphonate

Development of Sustainable Synthesis Routes and Lifecycle Assessment

A primary challenge in the chemical industry is the development of manufacturing processes that are both economically viable and environmentally benign. For a compound like Magnesium bis(tetracosylbenzenesulphonate), future research will likely focus on "green" chemistry principles.

Sustainable Synthesis: The traditional synthesis of long-chain alkylbenzene sulfonates involves the alkylation of benzene (B151609) with long-chain olefins, followed by sulfonation and neutralization. researchgate.netscribd.com Future research will likely explore:

Bio-based Feedstocks: Investigating the use of renewable resources, such as fatty acids from plant oils, to produce the tetracosyl (C24) alkyl chain. This would reduce the dependency on petrochemical feedstocks. researchgate.net

Greener Catalysts: Developing more efficient and recyclable catalysts for the alkylation and sulfonation steps to minimize waste and energy consumption.

Solvent-Free or Alternative Solvent Systems: Exploring synthesis routes that avoid the use of hazardous organic solvents, potentially using supercritical fluids or ionic liquids.

Lifecycle Assessment (LCA): A comprehensive LCA is crucial to quantify the environmental footprint of Magnesium bis(tetracosylbenzenesulphonate) from cradle to grave. Future LCA studies would need to assess:

Energy Consumption and Emissions: Quantifying the total energy demand and greenhouse gas emissions associated with its production. jbth.com.brsemanticscholar.org For instance, a Brazilian study on linear alkylbenzene sulfonate (LAS) production identified a total energy demand of 59 MJ-Eq and a carbon footprint of 1.71 kg CO2-eq per kilogram of product, highlighting the significance of energy inputs. jbth.com.br

End-of-Life Scenarios: Evaluating the biodegradability and environmental fate of this long-chain molecule. While shorter-chain LAS are readily biodegradable, the persistence of very long-chain sulfonates requires thorough investigation. cleaninginstitute.org

Comparative Analysis: Benchmarking the environmental performance against existing additives to identify areas for improvement and guide the development of more sustainable alternatives. adelaide.edu.au

Investigation of Synergistic Effects with Other Additives in Multifunctional Formulations

Magnesium sulfonates are rarely used in isolation; they are typically part of a complex additive package in lubricants and other functional fluids. Understanding their interactions with other components is key to optimizing performance.

Synergistic Mechanisms: Future research should focus on elucidating the synergistic and antagonistic effects when Magnesium bis(tetracosylbenzenesulphonate) is combined with:

Other Detergents: Blends with calcium sulfonates or salicylates to optimize detergency and deposit control across a range of operating conditions. ijnc.ir

Dispersants: Investigating combinations with succinimide (B58015) or other dispersants to enhance soot and sludge handling in engine oils. youtube.com

Anti-wear and Extreme Pressure (EP) Agents: Studying the interplay with zinc dialkyldithiophosphates (ZDDP) and sulfurized or phosphorus-containing additives to ensure robust wear protection without compromising other performance aspects. researchgate.net

Antioxidants and Corrosion Inhibitors: Evaluating the impact on the performance of aminic and phenolic antioxidants and other corrosion inhibitors to ensure long-term fluid stability.

Data Table: Potential Synergistic Interactions

Additive ClassPotential Synergistic Benefit with Magnesium Bis(tetracosylbenzenesulphonate)Research Focus
Calcium SulfonatesImproved high-temperature deposit control and acid neutralization.Optimizing Ca/Mg ratio for balanced performance.
Succinimide DispersantsEnhanced soot and sludge dispersancy, preventing agglomeration. youtube.comCompatibility and stability of the detergent-dispersant system.
ZDDP Anti-wear AdditivesFormation of durable anti-wear films on metal surfaces.Impact on tribofilm formation and competition for surface access.
Phenolic/Aminic AntioxidantsExtended oil life through enhanced oxidation stability.Potential for pro-oxidative or antagonistic effects under thermal stress.

Exploration of Novel Applications in Emerging Materials Science and Engineering Fields

The unique properties of a high molecular weight sulfonate like Magnesium bis(tetracosylbenzenesulphonate) suggest potential applications beyond conventional lubrication.

Emerging Applications:

Advanced Coatings and Thin Films: The surface-active nature of this compound could be leveraged in the formulation of protective coatings with enhanced corrosion resistance, hydrophobicity, or self-healing properties.

Nanomaterial Synthesis and Dispersion: Its potential as a stabilizer or templating agent in the synthesis of nanoparticles or as a dispersant for incorporating nanomaterials (e.g., graphene, carbon nanotubes) into polymer or ceramic matrices could be explored. Research has shown that heavy alkyl-benzene sulfonates can influence the crystal growth and morphology of materials like calcium carbonate. mdpi.com

Specialty Greases and Waxes: The long alkyl chain could impart desirable thickening and structural properties in the formulation of high-performance greases for extreme temperature or pressure applications.

Enhanced Oil Recovery (EOR): Heavy alkylbenzene sulfonates have shown promise as surfactants in alkali-surfactant-polymer (ASP) flooding for enhanced oil recovery due to their ability to lower interfacial tension between oil and water. scribd.com

Addressing Long-Term Performance, Stability, and Environmental Considerations in Real-World Scenarios

Ensuring the long-term efficacy and safety of Magnesium bis(tetracosylbenzenesulphonate) under real-world operating conditions is a critical engineering challenge.

Long-Term Performance and Stability:

Thermal and Oxidative Stability: Rigorous testing is needed to determine the compound's stability at high temperatures and in oxidative environments, which are common in internal combustion engines and industrial machinery. youtube.com

Hydrolytic Stability: Assessing its resistance to degradation in the presence of water is crucial, as moisture contamination is common in many lubricant systems.

Interaction with Seals and Elastomers: Long-term compatibility studies with various seal and elastomer materials are necessary to prevent material degradation and ensure system integrity.

Environmental Considerations:

Biodegradability: The environmental fate of a C24 alkyl chain is a significant concern. While linear alkylbenzene sulfonates are generally biodegradable, the rate of degradation decreases with increasing chain length. who.intnih.gov Detailed studies are required to determine the biodegradability of Magnesium bis(tetracosylbenzenesulphonate) and its intermediate breakdown products. cleaninginstitute.org

Aquatic Toxicity and Bioaccumulation: The toxicity to aquatic organisms and the potential for bioaccumulation must be thoroughly evaluated. who.intnih.gov Toxicity often increases with alkyl chain length, making this a critical area for investigation. nih.gov The bioconcentration factor (BCF) of LAS homologues is known to increase with the length of the alkyl chain.

Ash Formation and After-treatment System Compatibility: As a metallic additive, it will contribute to ash formation in engines. mit.edu Research is needed to understand the nature of this ash and its impact on exhaust after-treatment systems like diesel particulate filters (DPFs) and catalysts. mit.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.